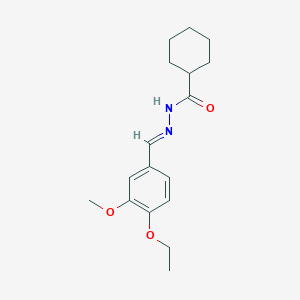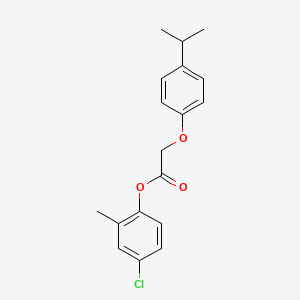![molecular formula C20H20N2O4 B5551524 8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide" is a chemical compound that has been explored in various scientific studies. This compound is part of research in the field of organic chemistry and medicinal chemistry.
Synthesis Analysis
A practical method of synthesizing related compounds involves the esterification of specific acids followed by intramolecular reactions and hydrolysis. The Suzuki−Miyaura reaction is also employed in the synthesis process (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been analyzed using X-ray single crystal diffraction and quantum chemical computations. These methods help in determining crystal systems, lattice constants, and molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
In the study of related compounds, various chemical reactions including the synthesis of 3-substituted benzamides and their evaluation for specific receptor binding affinities have been documented. These reactions are crucial in understanding the chemical properties and potential applications of the compound (Kuroita et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Organic Synthesis
The development of efficient synthetic methodologies for complex molecules is a cornerstone of medicinal chemistry and drug discovery. For instance, the practical synthesis of orally active CCR5 antagonists demonstrates the importance of developing new methods for synthesizing complex molecules with potential therapeutic applications. This research outlines a cost-effective and efficient synthesis approach, emphasizing the role of such compounds in advancing medicinal chemistry (Ikemoto et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from natural products highlights the diverse applications of these molecules in developing new therapeutic agents. Such compounds exhibit significant anti-inflammatory and analgesic activities, demonstrating the potential for these molecules in drug development and the treatment of various diseases (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The discovery and synthesis of new 1,2,4-triazole derivatives with antimicrobial properties underscore the ongoing need for novel compounds to combat microbial resistance. Research into these compounds provides essential insights into developing new antimicrobial agents, showcasing the critical role of chemical synthesis in addressing global health challenges (Bektaş et al., 2010).
Antioxidative and Antiproliferative Activities
The synthesis and study of benzimidazole/benzothiazole-2-carboxamides reveal their antioxidative and antiproliferative potentials. These compounds' ability to act as potent antioxidants and exhibit significant antiproliferative activity against cancer cells highlights their importance in developing new therapeutic strategies for cancer treatment and oxidative stress-related conditions (Cindrić et al., 2019).
Photophysical Properties and DFT Computations
The study of novel 2-aryl-1,2,3-triazoles as blue-emitting fluorophores illustrates the intersection of organic synthesis, photophysical property investigation, and computational chemistry. These compounds' development and analysis provide valuable insights into designing new materials for optical and electronic applications, demonstrating the broader implications of chemical research in material science (Padalkar et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-3-7-15-18(12)22-17(26-15)10-21-20(23)14-9-13-6-4-8-16(24-2)19(13)25-11-14/h3-8,14H,9-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERWUCMXWYWVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CNC(=O)C3CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)


![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)
![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)